molecular formula C15H17N3O3S2 B11031375 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B11031375
M. Wt: 351.4 g/mol
InChI Key: MEOSTVRRDFWWBA-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring and a thiazolidine dioxide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Thiazolidine Dioxide Introduction: The thiazolidine dioxide group is introduced by oxidizing a thiazolidine precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the thiazolidine dioxide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazolidine moiety can undergo oxidation to form the thiazolidine dioxide group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The carboxamide group can participate in coupling reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antibacterial, antifungal, and anti-inflammatory activities .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiazolidine dioxide group can enhance the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H17N3O3S2/c1-10-14(16-11(2)22-10)15(19)17-12-4-6-13(7-5-12)18-8-3-9-23(18,20)21/h4-7H,3,8-9H2,1-2H3,(H,17,19)

InChI Key

MEOSTVRRDFWWBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O

Origin of Product

United States

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